2,4-Dichloro-1-(4-phenylphenyl)benzene

説明

2,4-Dichloro-1-(4-phenylphenyl)benzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons. This compound is characterized by the presence of two chlorine atoms and a biphenyl group attached to a benzene ring. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(4-phenylphenyl)benzene typically involves the chlorination of biphenyl compounds. One common method includes the reaction of biphenyl with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

化学反応の分析

Types of Reactions

2,4-Dichloro-1-(4-phenylphenyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic aromatic substitution.

Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of biphenyl derivatives with fewer chlorine atoms.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products

The major products formed from these reactions include various substituted biphenyls, quinones, and partially dechlorinated biphenyl derivatives.

科学的研究の応用

Organic Synthesis

DCPB serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it valuable for creating new materials and pharmaceuticals.

| Application | Description |

|---|---|

| Pharmaceuticals | Used in the development of drugs due to its ability to modify biological activity. |

| Agrochemicals | Functions as an intermediate in the synthesis of pesticides and herbicides. |

Research has indicated that DCPB exhibits potential biological activities:

- Antimicrobial Properties : Studies suggest that DCPB can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Enzyme Inhibition : DCPB has been explored for its ability to inhibit specific enzymes involved in disease pathways.

Material Science

DCPB is explored for its applications in material science:

- Polymer Chemistry : The compound can be used as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties.

- Liquid Crystals : DCPB's structural properties make it suitable for use in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).

Case Study 1: Antimicrobial Research

A study investigated the antimicrobial effects of DCPB against various pathogens. The results indicated that DCPB exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness compared to standard antibiotics.

Case Study 2: Polymer Development

In a polymerization study, DCPB was used to create a novel polymer that demonstrated improved fire resistance compared to traditional polymers. The synthesized polymer was tested for thermal stability using thermogravimetric analysis (TGA), showing enhanced performance at elevated temperatures.

作用機序

The mechanism of action of 2,4-Dichloro-1-(4-phenylphenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

類似化合物との比較

Similar Compounds

1,4-Dichlorobenzene: A simpler chlorinated benzene derivative with two chlorine atoms on a single benzene ring.

2,4-Dichlorobiphenyl: A biphenyl derivative with two chlorine atoms at the 2 and 4 positions.

4-Phenylphenol: A biphenyl compound with a hydroxyl group instead of chlorine atoms.

Uniqueness

2,4-Dichloro-1-(4-phenylphenyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it valuable in various research and industrial applications, distinguishing it from other similar compounds.

生物活性

2,4-Dichloro-1-(4-phenylphenyl)benzene is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

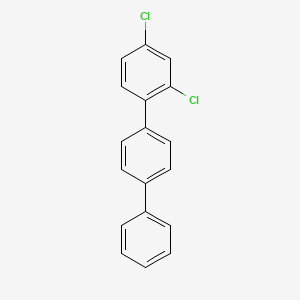

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHCl

- Molecular Weight : 255.11 g/mol

The compound features two chlorine atoms attached to a benzene ring, which is further substituted with a phenyl group. This structure contributes to its lipophilicity and potential interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The following mechanisms have been proposed:

- Oxidative Stress Modulation : The compound may influence oxidative stress pathways, leading to alterations in cellular responses.

- Enzyme Interaction : It has been suggested that this compound can interact with enzymes involved in metabolic processes, potentially disrupting normal cellular functions .

Biological Effects

Research indicates that this compound exhibits several biological activities:

Cytotoxicity

Studies have demonstrated that the compound possesses cytotoxic properties against various cancer cell lines. For instance, it was shown to induce apoptosis in specific cancer types through the activation of caspases and modulation of Bcl-2 family proteins.

Endocrine Disruption

As a chlorinated aromatic compound, it may act as an endocrine disruptor. Evidence suggests that it can interfere with hormonal signaling pathways, particularly those involving estrogen receptors .

Case Studies and Research Findings

| Study | Model Organism | Concentration | Observations |

|---|---|---|---|

| Kano et al. (2012) | Fischer 344 Rats | 0, 750, 1500, 3000 ppm | Increased incidence of renal cell adenomas at high doses. |

| IARC Monographs (2016) | Male and Female Mice | 6000 ppm | Significant increase in hepatocellular adenoma incidence. |

| Figueroa-Valverde et al. (2023) | Isolated Rat Heart | N/A | Altered perfusion pressure and coronary resistance observed. |

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that the compound has moderate bioavailability due to its lipophilic nature. Further studies are warranted to elucidate its pharmacokinetic profile.

特性

IUPAC Name |

2,4-dichloro-1-(4-phenylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2/c19-16-10-11-17(18(20)12-16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMJLPTYAPEAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20977164 | |

| Record name | 1~2~,1~4~-Dichloro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61576-83-8 | |

| Record name | 2,4-Dichloro-1-(4-phenylphenyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061576838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1~2~,1~4~-Dichloro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。